

Spectral data for 1-(2,4,5-Trihydroxyphenyl)ethanone

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Compound of Interest

Compound Name:	1-(2,4,5-Trihydroxyphenyl)ethanone
Cat. No.:	B1584532

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An In-depth Technical Guide to the Spectral Data of **1-(2,4,5-Trihydroxyphenyl)ethanone**

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **1-(2,4,5-Trihydroxyphenyl)ethanone** (CAS: 1818-27-5), also known as 2',4',5'-trihydroxyacetophenone. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the spectroscopic characterization of this molecule. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed interpretations, expected data, and field-proven experimental protocols. The causality behind spectral features is emphasized to provide a deeper understanding of the structure-property relationships that govern the analytical behavior of this compound.

Introduction and Molecular Overview

1-(2,4,5-Trihydroxyphenyl)ethanone is a polyhydroxylic aromatic ketone. Its structure, featuring a highly activated benzene ring due to multiple hydroxyl substituents, makes it an interesting chromophore and a versatile intermediate in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough understanding of its spectral signature.

The fundamental properties of this compound are summarized below:

Property	Value	Reference
Chemical Formula	C ₈ H ₈ O ₄	[1]
Molecular Weight	168.15 g/mol	[1]
CAS Number	1818-27-5	[1]
Appearance	Solid (Expected)	

This guide will systematically deconstruct the spectral data, providing a foundational reference for its identification and use in complex applications.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering scheme is essential for unambiguous spectral assignments, particularly for NMR. The structure and numbering convention used throughout this guide are presented below.

Figure 1: Molecular structure of **1-(2,4,5-Trihydroxyphenyl)ethanone** with IUPAC-consistent atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for the **1-(2,4,5-Trihydroxyphenyl)ethanone** isomer are not widely published, we can reliably predict the expected chemical shifts and coupling patterns based on established substituent effects.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to be relatively simple, characterized by sharp singlets for the aromatic and methyl protons and broad, exchangeable signals for the hydroxyl protons.

Rationale for Predictions:

- Aromatic Protons (H₃, H₆): The benzene ring has only two protons. H-3 is adjacent to two hydroxyl groups (C₂-OH, C₄-OH), while H-6 is adjacent to the acetyl group (C₁) and a hydroxyl group (C₅-OH). Due to the lack of adjacent protons (ortho, meta, or para coupling

partners), both H-3 and H-6 are expected to appear as sharp singlets. Their precise chemical shifts are influenced by the cumulative electron-donating (OH) and -withdrawing (COCH₃) effects of the substituents.

- Acetyl Protons (H8): The three protons of the methyl group (C8) are equivalent and not coupled to any other protons, resulting in a distinct singlet, typically found in the 2.5-2.7 ppm range for acetophenones.
- Hydroxyl Protons (OH): The three hydroxyl protons will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The C2-OH proton may be shifted significantly downfield due to intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
H-3	~6.4 - 6.6	Singlet (s)	1H
H-6	~7.2 - 7.4	Singlet (s)	1H
C ₈ -H ₃ (Acetyl)	~2.5 - 2.6	Singlet (s)	3H
C ₂ -OH	~12.0 - 13.0	Broad Singlet (br s)	1H

| C₄-OH / C₅-OH | ~9.0 - 10.5 | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Rationale for Predictions:

- Carbonyl Carbon (C7): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically above 200 ppm.

- Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are modulated by the attached groups. Carbons bearing hydroxyl groups (C2, C4, C5) will be shifted downfield into the 140-160 ppm range. The acetyl-bearing carbon (C1) will be found around 110-115 ppm. The proton-bearing carbons (C3, C6) will appear the most upfield among the aromatic signals.
- Methyl Carbon (C8): The acetyl methyl carbon is highly shielded and will appear far upfield, typically between 25 and 30 ppm.

Table 2: Predicted ^{13}C NMR Chemical Shifts (in DMSO-d_6)

Carbon Assignment	Predicted δ (ppm)
C1	~112.0
C2	~152.0
C3	~102.0
C4	~150.0
C5	~140.0
C6	~118.0
C7 (C=O)	~202.0

| C8 (-CH₃) | ~27.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides definitive information about the functional groups present in a molecule. The IR spectrum of **1-(2,4,5-Trihydroxyphenyl)ethanone** is dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Key IR Absorption Bands (KBr Pellet)[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3500 - 3200 (broad)	Strong	O-H Stretching (phenolic, H-bonded)
~1640	Strong	C=O Stretching (aryl ketone, H-bonded)
~1600, ~1520	Medium-Strong	C=C Stretching (aromatic ring)
~1360	Medium	C-H Bending (methyl)
~1280, ~1180	Strong	C-O Stretching (aryl ether/phenol)

| Below 900 | Medium-Weak | C-H Bending (out-of-plane, aromatic) |

Interpretation of Causality:

- Broad O-H Stretch: The broadness of the peak between 3200 and 3500 cm⁻¹ is a classic indicator of extensive intermolecular and intramolecular hydrogen bonding involving the three phenolic hydroxyl groups.
- Lowered C=O Frequency: A typical aryl ketone C=O stretch appears around 1685 cm⁻¹. The observed shift to a lower frequency (~1640 cm⁻¹) is strong evidence of intramolecular hydrogen bonding between the C2-hydroxyl group and the carbonyl oxygen. This weakens the C=O double bond, lowering the energy required to excite its stretching vibration.

Figure 2: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. While a published spectrum for the 2,4,5-isomer is scarce, the fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and data from close isomers like 1-(2,4,6-trihydroxyphenyl)ethanone.[2][3]

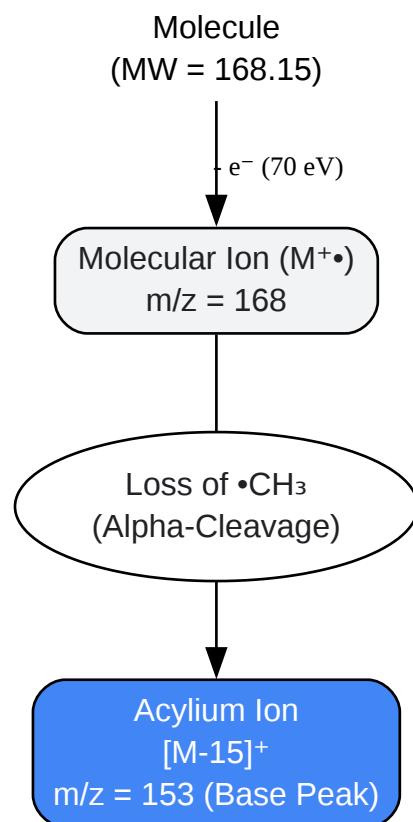
Expected Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion ($M^{+\bullet}$): The parent molecule will lose an electron to form the molecular ion at an m/z corresponding to its molecular weight, 168.
- Base Peak ($[M-15]^+$): The most characteristic fragmentation for acetophenones is the alpha-cleavage, where the bond between the carbonyl carbon and the methyl group breaks.^[4] This results in the loss of a methyl radical ($\bullet CH_3$, mass 15) to form a very stable acylium ion. This fragment at m/z 153 is expected to be the base peak (most abundant).

Table 4: Predicted Key Fragments in EI-MS

m/z Value	Proposed Fragment	Notes
168	$[C_8H_8O_4]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
153	$[M - CH_3]^+$	Base Peak, loss of methyl radical

| 125 | $[M - CH_3 - CO]^+$ | Subsequent loss of carbon monoxide |



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Figure 3: Predicted primary fragmentation pathway for **1-(2,4,5-Trihydroxyphenyl)ethanone** in EI-MS.

Standardized Experimental Protocols

For reproducibility and data integrity, adhering to standardized protocols is crucial.

NMR Data Acquisition (General Protocol)

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydroxy-substituted compounds as it allows for the observation of exchangeable hydroxyl protons.
- **Spectrometer Setup:** Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of \sim 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical starting parameters.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (\sim 240 ppm) and a significantly larger number of scans will be required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

FTIR Data Acquisition (KBr Pellet Method)

- Preparation: Gently grind approximately 1 mg of the sample with 100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure for a few minutes to form a transparent or translucent pellet.
- Analysis: Place the pellet in the spectrometer's sample holder. First, run a background spectrum with an empty sample compartment. Then, run the sample spectrum. Data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry Data Acquisition (EI Protocol)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Heat the probe to volatilize the sample into the ion source. In the source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural characterization of **1-(2,4,5-Trihydroxyphenyl)ethanone** is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of key hydroxyl and carbonyl functional groups, with frequency shifts providing evidence of strong hydrogen bonding.^[1] Mass spectrometry is expected to show a molecular ion at m/z 168 and a characteristic base peak at m/z 153, confirming the molecular weight and core acetophenone structure. While experimental NMR data is not widely available, theoretical predictions based on established principles provide a robust framework for its identification, highlighting two aromatic singlets and distinct signals for the acetyl and hydroxyl groups. This guide provides the foundational spectral knowledge and practical protocols necessary for the confident identification and utilization of this compound in advanced scientific applications.

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